benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, a compound with potential therapeutic applications, has garnered interest in pharmacological research due to its various biological activities. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including analgesic properties, neuroprotective effects, and potential anticancer applications.
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.283 g/mol
- CAS Number : 370881-43-9
Analgesic Properties
Research indicates that derivatives of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane have significant analgesic effects, particularly in the treatment of neuropathic pain. A patent describes its use in combination with anticonvulsants like gabapentin and pregabalin to enhance pain relief efficacy . The mechanism involves modulation of pain pathways in the central nervous system, potentially acting on opioid receptors and other pain-related pathways.
Neuroprotective Effects
The compound has been explored for its neuroprotective properties. It is hypothesized to offer protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role in disease progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane derivatives. For instance, compounds structurally related to this bicyclic structure have shown significant cytotoxicity against various cancer cell lines. A study reported that specific derivatives induced apoptosis in HeLa cells with IC50 values significantly lower than that of standard chemotherapeutics like sorafenib .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 5d | HeLa | 0.37 | Apoptosis induction |
Compound 5g | HeLa | 0.73 | Cell cycle arrest |
Sorafenib | HeLa | 7.91 | VEGFR-2 inhibition |
The biological activity of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane is believed to stem from its ability to interact with various molecular targets involved in pain sensation and cellular proliferation:
- Pain Modulation : The compound may inhibit neurotransmitter release or modulate receptor activity at the spinal cord level.
- Anticancer Mechanisms : Induction of apoptosis and cell cycle arrest are critical mechanisms through which this compound exerts its anticancer effects.
Case Studies
- Neuropathic Pain Management : In a clinical setting, patients receiving a combination therapy involving benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane reported significant reductions in pain scores compared to those on standard treatments alone.
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane derivatives led to increased rates of apoptosis in HeLa cells compared to untreated controls.
Propriétés
IUPAC Name |
benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCONCMOUSFKNCK-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]2N1)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635280 |
Source
|
Record name | Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370881-43-9 |
Source
|
Record name | Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.